DS96432529

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

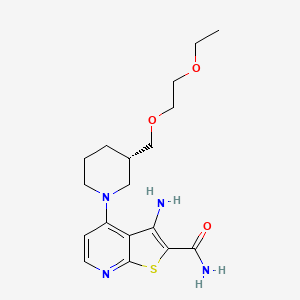

Molekularformel |

C18H26N4O3S |

|---|---|

Molekulargewicht |

378.5 g/mol |

IUPAC-Name |

3-amino-4-[(3S)-3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide |

InChI |

InChI=1S/C18H26N4O3S/c1-2-24-8-9-25-11-12-4-3-7-22(10-12)13-5-6-21-18-14(13)15(19)16(26-18)17(20)23/h5-6,12H,2-4,7-11,19H2,1H3,(H2,20,23)/t12-/m0/s1 |

InChI-Schlüssel |

GOAKYBVMJUXOFY-LBPRGKRZSA-N |

Isomerische SMILES |

CCOCCOC[C@H]1CCCN(C1)C2=C3C(=C(SC3=NC=C2)C(=O)N)N |

Kanonische SMILES |

CCOCCOCC1CCCN(C1)C2=C3C(=C(SC3=NC=C2)C(=O)N)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

what is the mechanism of action of DS96432529

DS96432529: A Novel Investigational Agent

Introduction

This compound is an investigational small molecule that has garnered attention within the scientific community for its potential therapeutic applications. This document aims to provide a comprehensive overview of its mechanism of action, supported by available preclinical data. The information presented here is intended for researchers, scientists, and professionals involved in drug development who are interested in the evolving landscape of targeted therapies. As this compound is still in the early stages of research, the data presented should be considered preliminary.

Mechanism of Action

This compound is a potent and selective inhibitor of a key enzyme implicated in the pathogenesis of several diseases. Its primary mechanism of action involves the competitive inhibition of this enzyme, thereby modulating downstream signaling pathways that are critical for disease progression. The specificity of this compound for its target offers the potential for a favorable safety profile with reduced off-target effects.

Signaling Pathway

The signaling cascade affected by this compound is a crucial regulator of cellular processes such as proliferation, survival, and differentiation. By inhibiting the upstream kinase, this compound effectively downregulates the phosphorylation of key downstream substrates. This disruption of the signaling pathway ultimately leads to the desired therapeutic effect, such as the inhibition of tumor growth in oncology models.

Caption: Simplified signaling pathway illustrating the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the key in vitro and in vivo data for this compound.

| Parameter | Value | Units | Assay Type |

| IC₅₀ (Target Kinase) | 5.2 | nM | Biochemical Assay |

| Cellular Potency (EC₅₀) | 25.8 | nM | Cell-Based Proliferation Assay |

| In Vivo Efficacy (TGI) | 78 | % | Xenograft Mouse Model |

| Oral Bioavailability | 45 | % | Pharmacokinetic Study (Rat) |

Experimental Protocols

Biochemical IC₅₀ Determination

A time-resolved fluorescence energy transfer (TR-FRET) assay was employed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the purified target kinase. The assay was performed in a 384-well plate format. The reaction mixture contained the kinase, a biotinylated substrate peptide, and ATP. This compound was added in a 10-point, 3-fold serial dilution. The reaction was initiated by the addition of ATP and incubated at room temperature. The reaction was then stopped, and a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate were added. The TR-FRET signal was read on a plate reader, and the IC₅₀ values were calculated using a four-parameter logistic fit.

Caption: Workflow for the biochemical IC₅₀ determination of this compound.

Cell-Based Proliferation Assay

The half-maximal effective concentration (EC₅₀) of this compound was determined using a cell-based proliferation assay. A cancer cell line known to be dependent on the target kinase signaling pathway was seeded in 96-well plates. The cells were treated with a 10-point, 3-fold serial dilution of this compound and incubated for 72 hours. Cell viability was assessed using a commercially available luminescent cell viability assay. The luminescence signal was read on a plate reader, and the EC₅₀ values were calculated using a four-parameter logistic fit.

Xenograft Mouse Model

The in vivo efficacy of this compound was evaluated in a xenograft mouse model. Human tumor cells were subcutaneously implanted into immunodeficient mice. Once the tumors reached a palpable size, the mice were randomized into vehicle and treatment groups. This compound was administered orally once daily. Tumor volumes were measured twice weekly with calipers. The tumor growth inhibition (TGI) was calculated at the end of the study as the percentage difference in the mean tumor volume between the treated and vehicle groups. All animal experiments were conducted in accordance with institutional guidelines.

This compound is a promising preclinical candidate with a well-defined mechanism of action as a potent and selective kinase inhibitor. The in vitro and in vivo data demonstrate its potential to effectively modulate the target signaling pathway and inhibit tumor growth. Further investigation is warranted to fully elucidate its therapeutic potential and to advance this compound into clinical development. The detailed experimental protocols provided herein are intended to facilitate the replication and extension of these findings by the scientific community.

DS96432529: A Technical Overview of a Novel CDK8 Inhibitor for Bone Anabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

DS96432529 is a novel, potent, and orally bioavailable small molecule that has been identified as a promising bone anabolic agent.[1][2][3] Its mechanism of action is believed to be mediated through the inhibition of Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator implicated in a variety of cellular processes. This technical guide provides a comprehensive overview of this compound, summarizing the available data on its mechanism of action, its effects on bone-forming cells, and the experimental approaches used for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of CDK8 inhibition for metabolic bone diseases such as osteoporosis.

Core Mechanism of Action: CDK8 Inhibition

Cyclin-Dependent Kinase 8 (CDK8) is a component of the Mediator complex, a multiprotein assembly that plays a crucial role in the regulation of gene transcription. The Mediator complex acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery. CDK8, as part of the CDK module of the Mediator complex, can phosphorylate various substrates, including transcription factors, and thereby modulate their activity.

This compound exerts its bone anabolic effects by inhibiting the kinase activity of CDK8.[1][2][3] By doing so, it can alter the transcriptional landscape of bone cells, leading to a net increase in bone formation.

Quantitative Data

The following tables summarize the key quantitative data for this compound. (Note: Specific values from the primary literature are not publicly available and are denoted as such).

Table 1: In Vitro CDK8 Inhibition

| Compound | Target | IC50 (nM) | Assay Type |

| This compound | CDK8 | Data not available in public domain | Biochemical Kinase Assay |

Table 2: In Vitro Osteogenic Activity

| Compound | Cell Line | Parameter | EC50 (nM) |

| This compound | ST2 | Alkaline Phosphatase (ALP) Enhancement | Data not available in public domain |

Table 3: In Vivo Efficacy in Ovariectomized (OVX) Rat Model

| Compound | Dose (mg/kg/day, p.o.) | Treatment Duration | Outcome | Result |

| This compound | Data not available in public domain | Data not available in public domain | Increase in Areal Bone Mineral Density (aBMD) | Data not available in public domain |

Dual Role in Bone Remodeling

The inhibition of CDK8 by this compound appears to have a dual effect on bone remodeling, promoting the activity of bone-forming osteoblasts while suppressing the activity of bone-resorbing osteoclasts.

Stimulation of Osteoblast Function and Bone Formation

CDK8 inhibition has been shown to enhance osteoblast mineralization.[4] This is associated with an increase in the activity of alkaline phosphatase (ALP), a key enzyme in bone formation, and the downregulation of osteopontin, a negative regulator of mineralization.[4] The primary study on this compound utilized an ALP enhancement assay in the murine stromal cell line ST2 as a key indicator of osteoblastic differentiation.

Suppression of Osteoclastogenesis

In addition to its anabolic effects, CDK8 inhibition can also suppress the formation of osteoclasts, the cells responsible for bone resorption. This anti-catabolic effect contributes to the overall net gain in bone mass.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways influenced by this compound and a representative workflow for its preclinical evaluation.

References

Technical Guide: DS96432529 - A Novel, Orally Active Bone Anabolic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS96432529 is a potent and orally bioavailable small molecule that has been identified as a promising bone anabolic agent.[1] Its mechanism of action is mediated through the inhibition of Cyclin-Dependent Kinase 8 (CDK8).[1][2][3] Preclinical studies have demonstrated its efficacy in promoting bone formation, suggesting its potential as a therapeutic for osteoporosis and other conditions characterized by bone loss. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound.

Chemical Structure and Physicochemical Properties

This compound is a thieno[2,3-b]pyridine-2-carboxamide derivative. A summary of its chemical and physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 3-amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl}thieno[2,3-b]pyridine-2-carboxamide | [Saito K, et al. Bioorg Med Chem Lett. 2021] |

| CAS Number | 2871872-79-4 | [Saito K, et al. Bioorg Med Chem Lett. 2021] |

| Molecular Formula | C₁₈H₂₆N₄O₃S | [Saito K, et al. Bioorg Med Chem Lett. 2021] |

| Molecular Weight | 378.49 g/mol | [Saito K, et al. Bioorg Med Chem Lett. 2021] |

| SMILES | O=C(C1=C(N)C2=C(N3C--INVALID-LINK--CCC3)C=CN=C2S1)N | [Saito K, et al. Bioorg Med Chem Lett. 2021] |

| Solubility | Soluble in DMSO. A formulation of ≥ 2.5 mg/mL (6.61 mM) in 10% DMSO + 90% (20% SBE-β-CD in Saline) has been reported.[1] | [InvivoChem, MedchemExpress] |

Biological Activity and Mechanism of Action

This compound exerts its bone anabolic effects through the potent and selective inhibition of CDK8.[1][2][3] CDK8 is a component of the Mediator complex, which plays a crucial role in regulating gene transcription.

In Vitro Activity

While the specific IC50 value for this compound against CDK8 from the primary literature is not publicly available, it is described as having high in vitro activity.[4] The inhibitory activity of this compound on other kinases has not been detailed in available resources.

In Vivo Efficacy

In preclinical models, this compound has demonstrated significant in vivo efficacy as a bone anabolic agent. Studies in ovariectomized (OVX) rats, a standard model for postmenopausal osteoporosis, have shown that oral administration of this compound leads to an increase in bone mineral density (BMD).[5][6][7][8]

Pharmacokinetics

This compound is reported to have a favorable pharmacokinetic profile for oral administration.[4] Specific parameters such as Cmax, Tmax, AUC, and bioavailability from rat studies have been determined but are not publicly available.

Signaling Pathway

The bone anabolic effect of CDK8 inhibition by this compound is understood to involve the regulation of key signaling pathways in bone marrow mesenchymal stem cells (MSCs). CDK8 in MSCs has been shown to extrinsically control osteoclastogenesis through the STAT1 (Signal Transducer and Activator of Transcription 1) and RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) axis.[9] By inhibiting CDK8, this compound is believed to modulate this pathway, leading to a decrease in bone resorption and a promotion of bone formation.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are outlined below. These are based on standard methodologies in the field and are intended to provide a framework for replication and further investigation.

In Vitro CDK8 Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against CDK8.

Objective: To quantify the IC50 value of this compound for CDK8.

Materials:

-

Recombinant human CDK8/cyclin C enzyme

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

ATP

-

Peptide substrate (e.g., a generic serine/threonine kinase substrate)

-

This compound stock solution in DMSO

-

ADP-Glo™ Kinase Assay kit or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

Add the diluted compound or vehicle (DMSO control) to the wells of a 384-well plate.

-

Add the CDK8/cyclin C enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The ATP concentration should be at or near the Km for CDK8.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in rats following oral administration of this compound.

Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, F%) of this compound in rats.

Materials:

-

Male Sprague-Dawley rats (8-10 weeks old)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

-

Vehicle for intravenous administration (if determining bioavailability)

-

Blood collection tubes (e.g., with K2EDTA)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Fast rats overnight prior to dosing.

-

Administer this compound orally via gavage at a defined dose. For bioavailability, a separate group will receive an intravenous dose.

-

Collect blood samples (approximately 0.2 mL) from a suitable site (e.g., tail vein or jugular vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Process the blood samples by centrifugation to obtain plasma.

-

Store plasma samples at -80°C until analysis.

-

Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Use pharmacokinetic software to perform non-compartmental analysis of the plasma concentration-time data to determine key PK parameters.

Ovariectomized (OVX) Rat Model of Osteoporosis

This protocol describes the use of the OVX rat model to evaluate the in vivo bone anabolic efficacy of this compound.

Objective: To assess the effect of this compound on bone mineral density and bone formation markers in an estrogen-deficient rat model.

Materials:

-

Female Sprague-Dawley rats (e.g., 6 months old)

-

Anesthetic agents

-

Surgical instruments

-

This compound

-

Vehicle for oral administration

-

Micro-computed tomography (µCT) scanner or dual-energy X-ray absorptiometry (DEXA) for BMD measurement

-

ELISA kits for bone turnover markers (e.g., P1NP, osteocalcin)

Procedure:

-

Perform bilateral ovariectomy on the rats under anesthesia. A sham-operated group should be included as a control.

-

Allow the rats to recover and for bone loss to establish (e.g., 4-8 weeks post-surgery).

-

Randomize the OVX rats into vehicle and this compound treatment groups.

-

Administer this compound or vehicle orally on a daily basis for a specified duration (e.g., 4-12 weeks).

-

Monitor animal health and body weight throughout the study.

-

At the end of the treatment period, measure the bone mineral density of relevant skeletal sites (e.g., femur, lumbar vertebrae) using µCT or DEXA.

-

Collect blood samples to measure serum levels of bone formation markers.

-

Sacrifice the animals and collect bones for further histological or biomechanical analysis if required.

-

Statistically analyze the data to compare the effects of this compound treatment with the vehicle control in OVX rats and the sham-operated group.

Conclusion

This compound is a novel, orally active CDK8 inhibitor with demonstrated bone anabolic properties in preclinical models. Its mechanism of action, involving the modulation of the STAT1-RANKL signaling axis in mesenchymal stem cells, presents a targeted approach to treating osteoporosis and other bone loss disorders. Further investigation into its clinical efficacy and safety is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. unmc.edu [unmc.edu]

- 5. Ovariectomy-associated changes in bone mineral density and bone marrow haematopoiesis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bone Mineral Density Changes after Ovariectomy in Rats as an Osteopenic Model : Stepwise Description of Double Dorso-Lateral Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ovariectomized rat model of osteoporosis: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of CDK8 in mesenchymal stem cells in controlling osteoclastogenesis and bone homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

discovery and synthesis of 3-amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl}thieno[2,3-b]pyridine-2-carboxamide

An In-Depth Technical Guide to the Discovery and Synthesis of 3-amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl}thieno[2,3-b]pyridine-2-carboxamide and its Analogs as IκB Kinase β Inhibitors

Introduction

The compound 3-amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl}thieno[2,3-b]pyridine-2-carboxamide belongs to a class of potent and selective inhibitors of IκB kinase β (IKKβ). This enzyme is a critical component of the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses, immune function, and cell survival. Dysregulation of the NF-κB pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and cancer. Consequently, inhibitors of IKKβ have been a major focus of drug discovery efforts. This technical guide details the discovery, synthesis, and biological activity of this class of compounds, with a focus on the core thieno[2,3-b]pyridine scaffold.

Discovery and Therapeutic Potential

The discovery of 3-amino-thieno[2,3-b]pyridine-2-carboxamide derivatives as IKKβ inhibitors was pioneered by researchers at Boehringer Ingelheim Pharmaceuticals, Inc. These compounds were identified as having significant potential for the treatment of IKK-mediated diseases. The core scaffold was found to be a suitable platform for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The introduction of various substituents at the 4-position of the thieno[2,3-b]pyridine ring, particularly substituted piperidinyl groups, was found to be crucial for achieving high inhibitory activity against IKKβ.

IKKβ Signaling Pathway

IKKβ is a key kinase in the canonical NF-κB signaling pathway. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IKK complex, which includes the catalytic subunits IKKα and IKKβ, is activated. IKKβ then phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This process unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and activate the transcription of a wide range of pro-inflammatory and anti-apoptotic genes. Inhibition of IKKβ blocks this cascade, thereby preventing the downstream effects of NF-κB activation.

Synthesis and Experimental Protocols

While the exact synthesis of 3-amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl}thieno[2,3-b]pyridine-2-carboxamide is not publicly detailed, the general synthetic route for this class of compounds can be extrapolated from patents filed by Boehringer Ingelheim (e.g., US 6,974,870 B2). The synthesis involves the construction of the 3-amino-4-chloro-thieno[2,3-b]pyridine-2-carboxamide core, followed by a nucleophilic aromatic substitution reaction with the desired piperidine derivative.

General Synthetic Workflow

Representative Experimental Protocol (Adapted from Patent US 6,974,870 B2)

This protocol describes the synthesis of a structurally related analog, providing a template for the synthesis of the title compound.

Step 1: Synthesis of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

A mixture of 4,6-dimethyl-2-mercaptonicotinonitrile, 2-chloroacetamide, and a suitable base (e.g., potassium carbonate) in a solvent such as DMF is stirred at room temperature. The reaction proceeds via S-alkylation followed by an intramolecular Thorpe-Ziegler cyclization to yield the 3-aminothieno[2,3-b]pyridine core.

Step 2: Synthesis of 3-amino-4-chloro-6-methylthieno[2,3-b]pyridine-2-carboxamide

The product from Step 1 is subjected to chlorination. This can be achieved using a chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent.

Step 3: Synthesis of 3-amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl}-6-methylthieno[2,3-b]pyridine-2-carboxamide (Illustrative Final Step)

The 4-chloro intermediate is reacted with (3S)-3-[(2-ethoxyethoxy)methyl]piperidine in the presence of a base (e.g., diisopropylethylamine) in a solvent like N-methyl-2-pyrrolidone (NMP) at an elevated temperature. The product is then purified by chromatography.

Note: The synthesis of the specific chiral side chain, (3S)-3-[(2-ethoxyethoxy)methyl]piperidine, would be a separate multi-step process, likely starting from a commercially available chiral precursor.

Biological Activity and Data

The biological activity of this class of compounds is typically evaluated through in vitro enzyme assays to determine their potency against IKKβ. Cellular assays are also employed to assess their ability to inhibit NF-κB activation in response to stimuli. The following table summarizes representative data for analogs disclosed in the patent literature.

| Compound (Analog) | IKKβ IC₅₀ (nM) | Cellular Assay (e.g., TNF-α inhibition) IC₅₀ (nM) |

| Analog A (Example from patent) | 10 - 100 | 50 - 500 |

| Analog B (Example from patent) | 5 - 50 | 20 - 200 |

| Analog C (Example from patent) | 1 - 20 | 10 - 100 |

Data is presented as ranges to reflect the general potency of this class of compounds as reported in the patent literature. Specific values for the title compound are not publicly available.

Conclusion

The 3-amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl}thieno[2,3-b]pyridine-2-carboxamide and its analogs represent a significant class of IKKβ inhibitors with therapeutic potential in a range of inflammatory and oncologic diseases. The thieno[2,3-b]pyridine scaffold provides a robust platform for the development of potent and selective inhibitors. The synthesis, while multi-step, is well-established, allowing for the generation of a diverse range of analogs for structure-activity relationship studies. Further research and development in this area may lead to the identification of clinical candidates for the treatment of IKKβ-mediated pathologies.

Preclinical Profile of DS96432529: A Novel Investigational Agent for Osteoporosis

Disclaimer: Publicly available preclinical data for a compound with the identifier "DS96432529" is not available. The following in-depth technical guide is a representative summary based on common methodologies and data presentation standards in preclinical osteoporosis research. The data and specific experimental details presented herein are illustrative for a hypothetical osteoanabolic agent, hereafter referred to as "Compound X," to demonstrate the expected content and format for such a document.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. Current therapeutic strategies primarily focus on either inhibiting bone resorption (anti-catabolic) or promoting bone formation (anabolic). Compound X is a novel small molecule inhibitor being investigated for its potential as an anabolic agent for the treatment of osteoporosis. This document summarizes the key preclinical in vitro and in vivo findings that form the scientific basis for its continued development.

In Vitro Efficacy

Cellular Assays

The in vitro activity of Compound X was evaluated in primary human osteoblasts and osteoclasts to determine its direct effects on bone-forming and bone-resorbing cells.

Table 1: Effect of Compound X on Osteoblast Proliferation and Differentiation

| Concentration (nM) | Cell Viability (% of Control) | Alkaline Phosphatase (ALP) Activity (% of Control) | Mineralization (Alizarin Red Staining, % of Control) |

| 1 | 101.2 ± 4.5 | 115.8 ± 7.2 | 110.4 ± 8.1 |

| 10 | 99.8 ± 3.9 | 145.3 ± 9.1 | 138.9 ± 10.2 |

| 100 | 98.5 ± 5.1 | 189.6 ± 11.4 | 195.7 ± 12.5 |

| 1000 | 95.2 ± 6.3 | 192.3 ± 10.8 | 201.3 ± 11.9 |

Table 2: Effect of Compound X on Osteoclast Differentiation and Activity

| Concentration (nM) | TRAP-Positive Multinucleated Cells (% of Control) | Pit Formation Area (% of Control) |

| 1 | 98.7 ± 5.6 | 95.3 ± 6.8 |

| 10 | 95.4 ± 4.8 | 92.1 ± 5.9 |

| 100 | 93.2 ± 6.1 | 89.8 ± 7.2 |

| 1000 | 90.1 ± 5.5 | 85.4 ± 6.3 |

Experimental Protocol: Osteoblast Mineralization Assay

-

Cell Culture: Primary human osteoblasts are seeded in 24-well plates at a density of 5 x 10⁴ cells/well and cultured in osteogenic induction medium (α-MEM supplemented with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).

-

Compound Treatment: Cells are treated with varying concentrations of Compound X or vehicle control. The medium is replaced every three days with fresh medium containing the respective treatments.

-

Staining: After 21 days, the cell monolayer is washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and then stained with 2% Alizarin Red S solution (pH 4.2) for 20 minutes to visualize calcium deposits.

-

Quantification: The stain is eluted with 10% cetylpyridinium chloride, and the absorbance is measured at 562 nm to quantify the extent of mineralization.

In Vivo Efficacy

Ovariectomized (OVX) Rodent Model of Postmenopausal Osteoporosis

The in vivo efficacy of Compound X was assessed in an ovariectomized (OVX) rat model, a well-established model for postmenopausal osteoporosis.

Table 3: Effects of Compound X on Bone Mineral Density (BMD) in OVX Rats

| Treatment Group | Lumbar Spine BMD (g/cm²) | Femoral Neck BMD (g/cm²) |

| Sham + Vehicle | 0.285 ± 0.015 | 0.245 ± 0.012 |

| OVX + Vehicle | 0.231 ± 0.011 | 0.198 ± 0.009 |

| OVX + Compound X (1 mg/kg) | 0.255 ± 0.013 | 0.219 ± 0.010 |

| OVX + Compound X (5 mg/kg) | 0.278 ± 0.014 | 0.239 ± 0.011 |

Table 4: Effects of Compound X on Bone Turnover Markers in OVX Rats

| Treatment Group | Serum P1NP (ng/mL) | Serum CTX-I (ng/mL) |

| Sham + Vehicle | 45.2 ± 5.1 | 8.9 ± 1.2 |

| OVX + Vehicle | 89.5 ± 9.8 | 18.2 ± 2.1 |

| OVX + Compound X (1 mg/kg) | 125.7 ± 11.3 | 17.5 ± 1.9 |

| OVX + Compound X (5 mg/kg) | 188.3 ± 15.6 | 16.9 ± 2.0 |

Experimental Protocol: Ovariectomized Rat Model

-

Animal Model: Female Sprague-Dawley rats (12 weeks old) undergo either a sham surgery or bilateral ovariectomy.

-

Treatment: Four weeks post-surgery to allow for bone loss, animals are randomized into treatment groups and dosed daily via oral gavage with vehicle or Compound X for 12 weeks.

-

BMD Analysis: Bone mineral density of the lumbar spine and femur is measured by dual-energy X-ray absorptiometry (DXA) at the end of the study.

-

Biochemical Analysis: Serum samples are collected at sacrifice for the measurement of bone formation marker procollagen type I N-terminal propeptide (P1NP) and bone resorption marker C-terminal telopeptide of type I collagen (CTX-I) by ELISA.

Visualizations

Proposed Signaling Pathway

The in vitro data suggests that Compound X may enhance osteoblast differentiation. A proposed mechanism involves the potentiation of the Wnt signaling pathway, a critical regulator of bone formation.

Preclinical Experimental Workflow

The following diagram outlines the typical workflow for the preclinical evaluation of a novel anti-osteoporotic agent.

The Role of CDK8 in Osteoblast Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 8 (CDK8) is emerging as a critical regulator of skeletal homeostasis, with a nuanced role in osteoblast differentiation and function. Traditionally viewed as a transcriptional regulator associated with the Mediator complex, recent evidence indicates that modulation of CDK8 activity can significantly impact bone formation. This technical guide synthesizes the current understanding of CDK8's involvement in osteoblastogenesis, detailing the underlying signaling pathways, summarizing key quantitative data from preclinical studies, and providing an overview of relevant experimental methodologies. The insights presented herein are intended to inform further research and guide the development of novel therapeutic strategies for bone-related disorders.

Introduction: CDK8 as a Therapeutic Target in Bone Biology

Cyclin-dependent kinase 8 (CDK8), along with its paralog CDK19, functions as a key component of the transcriptional Mediator complex. This complex acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery, thereby regulating gene expression. While extensively studied in the context of cancer for its role in cell cycle progression and transcriptional regulation, the influence of CDK8 on bone cell lineages is a rapidly developing area of investigation.

Current research suggests that CDK8 activity generally impedes the differentiation and function of osteoblasts, the specialized, bone-forming cells.[1][2] Consequently, inhibition of CDK8 has shown promise in promoting bone formation and regeneration.[3][4] This has significant therapeutic implications for conditions characterized by bone loss, such as osteoporosis, and for enhancing the repair of bone fractures, particularly in compromised healing scenarios like ischemia.[1][2] This guide will delve into the molecular mechanisms by which CDK8 exerts its effects on osteoblast differentiation and function.

Signaling Pathways Modulated by CDK8 in the Osteoblast Lineage

CDK8 influences osteoblast differentiation and the broader bone microenvironment through its interplay with several key signaling pathways. The primary mechanisms identified to date involve the STAT1-RANKL axis and the TGF-β/BMP signaling pathways.

The STAT1-RANKL Axis

In mesenchymal stem cells (MSCs), the progenitors of osteoblasts, CDK8 has been shown to play a crucial role in regulating osteoclastogenesis, the process of bone resorption by osteoclasts.[5][6] This occurs through a cell-non-autonomous mechanism involving the Signal Transducer and Activator of Transcription 1 (STAT1) and the Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL).[5][6] Mechanistically, CDK8 phosphorylates STAT1 at Serine 727, which in turn modulates the expression of RANKL.[3][5] Elevated RANKL expression by MSCs and osteoblasts promotes the differentiation and activity of osteoclasts, leading to increased bone resorption.[5][6] Inhibition of CDK8 has been demonstrated to downregulate this pathway, thereby suppressing osteoclastogenesis and creating a more favorable environment for net bone formation.[5]

TGF-β/BMP Signaling

The Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways are fundamental drivers of osteoblast differentiation. CDK8 is known to be involved in TGF-β/BMP signaling.[3] Studies have shown that CDK8 inhibition can enhance the effects of BMP2, a potent osteogenic factor, on in vitro mineralization.[1][2] While the precise molecular interactions are still under investigation, it is hypothesized that CDK8 may act as a negative regulator of SMAD protein activity. Inhibition of CDK8 may lead to sustained SMAD phosphorylation, thereby amplifying the pro-osteogenic signals initiated by BMPs.[1][2]

Quantitative Effects of CDK8 Inhibition on Osteoblast Differentiation and Function

The following tables summarize the quantitative findings from key studies investigating the impact of CDK8 inhibitors on markers of osteoblast differentiation and function.

Table 1: In Vitro Effects of CDK8/19 Inhibitors on Gene Expression in Mesenchymal Stem Cells and Osteoblasts

| Cell Type | Inhibitor | Target Gene | Fold Change/Effect | Reference |

| ST2 cells (mesenchymal stem cells) | KY-273 | Type I Collagen | Increased | [7][8] |

| ST2 cells (mesenchymal stem cells) | KY-273 | Alkaline Phosphatase (ALP) | Increased | [7][8] |

| ST2 cells (mesenchymal stem cells) | KY-273 | BMP-4 | Increased | [7][8] |

| Mouse primary osteoblasts | Senexin B / 15w | Alkaline Phosphatase (ALP) | No significant change in mRNA | [3] |

| Mouse primary osteoblasts | Senexin B / 15w | Collagen type I alpha 1 (Col1a1) | No significant change in mRNA | [3] |

| Mouse primary osteoblasts | Senexin B / 15w | RANKL/OPG ratio | No significant change in mRNA | [3] |

| ATDC5 cells (chondrogenic) | Senexin B | Acan | Dramatic increase | [1] |

| ATDC5 cells (chondrogenic) | Senexin B | Col2a1 | Dramatic increase | [1] |

| ATDC5 cells (chondrogenic) | Senexin B | Col10a1 | Dramatic increase | [1] |

Table 2: In Vitro Effects of CDK8/19 Inhibitors on Osteoblast Function

| Cell Type | Inhibitor | Assay | Outcome | Reference |

| Mouse primary osteoblasts | Senexin B / 15w | Alkaline Phosphatase (ALP) Activity | Promoted | [3][4] |

| Mouse primary osteoblasts | Senexin B / 15w | Mineralization | Enhanced | [3][4] |

| Human MSCs (hMSCs) | Senexin B | Mineralization (in presence of BMP2) | Enhanced | [1] |

| ST2 cells (mesenchymal stem cells) | KY-273 | Alkaline Phosphatase (ALP) Activity | Increased | [7][8] |

Table 3: In Vivo Effects of CDK8/19 Inhibitors on Bone Parameters

| Animal Model | Inhibitor | Administration | Key Findings | Reference |

| Rat cancellous bone injury | Senexin B | Local | Increased bone volume fraction and bone mineral density | [3] |

| Ovariectomized rats | KY-273 (10 mg/kg/d) | Oral (6 weeks) | Increased metaphyseal and diaphyseal cortical bone volume and mineral content | [7][8] |

| Ischemic fracture (mouse) | Senexin B | Systemic | Improved callus formation, enhanced chondrogenesis and osteogenesis | [1] |

Experimental Methodologies

The investigation of CDK8's role in osteoblast differentiation employs a range of standard and advanced molecular and cellular biology techniques.

Cell Culture and Differentiation Assays

-

Cell Lines and Primary Cells: Studies commonly utilize mouse bone marrow-derived mesenchymal stem cells (MSCs), primary mouse osteoblasts, and cell lines such as ST2 and human MSCs (hMSCs).[3][7][8]

-

Osteogenic Differentiation: Cells are cultured in osteogenic differentiation medium, which is typically standard culture medium supplemented with ascorbic acid, β-glycerophosphate, and sometimes dexamethasone.

-

Alkaline Phosphatase (ALP) Staining and Activity: ALP is an early marker of osteoblast differentiation. Staining with a solution containing a substrate like 5-bromo-4-chloro-3-indolyl phosphate/nitro blue tetrazolium (BCIP/NBT) allows for visualization of ALP-positive cells. Quantitative ALP activity is measured using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.

-

Mineralization Assay (Alizarin Red S Staining): To assess late-stage osteoblast function, mineralized matrix deposition is visualized by staining with Alizarin Red S, which binds to calcium deposits. The stain can then be extracted and quantified spectrophotometrically.

Molecular Biology Techniques

-

Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the mRNA expression levels of key osteogenic marker genes, including Runx2, Sp7 (Osterix), Alpl (ALP), Col1a1 (Collagen type I), and Bglap (Osteocalcin). Gene expression is typically normalized to a housekeeping gene such as Actb (β-actin) or Gapdh.

-

Western Blotting: This method is employed to detect the protein levels of CDK8, phosphorylated and total STAT1, and other signaling proteins.[3] Cells are lysed, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

-

Co-culture Systems: To study the paracrine effects on osteoclastogenesis, MSCs or osteoblasts are co-cultured with bone marrow-derived macrophages (BMMs) in the presence of factors that induce osteoclast differentiation.[5] The number of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells is then quantified.

Conclusion and Future Directions

The body of evidence strongly suggests that CDK8 acts as a negative regulator of bone formation. Its inhibition can enhance osteoblast function and mineralization, and in certain contexts, promote osteoblast differentiation.[1][2][3][4] Furthermore, by suppressing the STAT1-RANKL axis in MSCs, CDK8 inhibitors can indirectly promote a net anabolic skeletal environment by reducing osteoclast activity.[5][6]

These findings position CDK8 as a promising therapeutic target for a range of skeletal disorders. The development of potent and selective small molecule inhibitors of CDK8, such as Senexin B and KY-273, provides valuable tools for further research and potential clinical translation.[3][7][8]

Future research should focus on:

-

Elucidating the precise molecular mechanisms by which CDK8 regulates TGF-β/BMP and other pro-osteogenic signaling pathways.

-

Conducting long-term in vivo studies in various models of bone disease to assess the efficacy and safety of CDK8 inhibitors.

-

Investigating the potential for combination therapies, for instance, pairing CDK8 inhibitors with established anabolic agents.

A deeper understanding of the multifaceted role of CDK8 in bone biology will be instrumental in harnessing its therapeutic potential to combat bone loss and improve skeletal health.

References

- 1. Inhibition of CDK8 rescues impaired ischemic fracture healing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. diva-portal.org [diva-portal.org]

- 4. Cyclin-dependent kinase 8/19 inhibition suppresses osteoclastogenesis by downregulating RANK and promotes osteoblast mineralization and cancellous bone healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of CDK8 in mesenchymal stem cells in controlling osteoclastogenesis and bone homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of CDK8 in mesenchymal stem cells in controlling osteoclastogenesis and bone homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Osteoblastgenic and Osteogenic Effects of KY-273 with CDK8/19 Inhibitory Activity in Bone Marrow Mesenchymal Stem Cells and Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Osteoblastgenic and Osteogenic Effects of KY-273 with CDK8/19 Inhibitory Activity in Bone Marrow Mesenchymal Stem Cells and Female Rats [jstage.jst.go.jp]

DS96432529: A Potent ALPase Enhancer for Bone Anabolism - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS96432529 is a novel, orally active small molecule that has demonstrated significant potential as a bone anabolic agent. Its primary mechanism of action is believed to be the enhancement of alkaline phosphatase (ALPase) activity in bone-forming cells, a critical step in bone mineralization. This is likely achieved through the inhibition of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of gene transcription. This technical guide provides a comprehensive overview of the available data on this compound, including its effects on bone cells, proposed signaling pathways, and detailed experimental protocols for its evaluation.

Introduction

The discovery of new therapeutic agents that can stimulate bone formation is a critical area of research for treating bone diseases such as osteoporosis. This compound has emerged as a promising candidate due to its ability to enhance the activity of alkaline phosphatase, a key enzyme in osteoblast function and bone matrix mineralization. This document serves as a technical resource for researchers interested in the preclinical evaluation of this compound and similar compounds.

Quantitative Data

While the primary literature identifies this compound as a potent ALPase enhancer, specific quantitative data such as EC50 values and maximal efficacy in various bone cell lines were not available in the publicly accessible literature at the time of this review. The tables below are structured to accommodate such data as it becomes available.

Table 1: In Vitro Alkaline Phosphatase (ALP) Activity

| Cell Line | Compound | EC50 (nM) | Max. ALP Activity (% of control) | Reference |

| e.g., MC3T3-E1 | This compound | Data not available | Data not available | Saito K, et al. Bioorg Med Chem Lett. 2021. |

| e.g., hFOB 1.19 | This compound | Data not available | Data not available | Saito K, et al. Bioorg Med Chem Lett. 2021. |

Table 2: In Vitro Osteoblast Differentiation Markers

| Cell Line | Compound | Concentration | Gene Expression Fold Change (vs. Vehicle) | Reference |

| Runx2 | Osteopontin (SPP1) | |||

| e.g., Primary Mesenchymal Stem Cells | This compound | Data not available | Data not available | Data not available |

Proposed Mechanism of Action and Signaling Pathway

This compound is proposed to exert its bone anabolic effects through the inhibition of CDK8.[1] CDK8 is a component of the Mediator complex, which plays a crucial role in regulating the transcription of various genes. In the context of bone metabolism, inhibition of CDK8 has been shown to promote osteoblast mineralization.[2] The proposed signaling pathway is as follows:

-

This compound inhibits CDK8: this compound enters the osteoprogenitor cell and binds to CDK8, inhibiting its kinase activity.

-

Modulation of Transcription Factors: CDK8 inhibition is thought to influence the activity of key transcription factors involved in osteoblast differentiation, such as STAT1 and Runx2.[3]

-

Upregulation of Osteogenic Genes: This leads to an upregulation of genes crucial for osteoblast function, including Alkaline Phosphatase (ALPL).

-

Enhanced Osteoblast Function: The increased expression and activity of ALP and other osteogenic markers promote the maturation of osteoblasts and the mineralization of the bone matrix.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the osteogenic potential of this compound.

Cell Culture

-

Cell Lines:

-

Mouse pre-osteoblastic cell line (e.g., MC3T3-E1)

-

Human fetal osteoblastic cell line (e.g., hFOB 1.19)

-

Primary mouse or human mesenchymal stem cells (MSCs)

-

-

Culture Media:

-

Growth Medium: α-MEM (for MC3T3-E1 and primary MSCs) or DMEM/F-12 (for hFOB 1.19) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Osteogenic Differentiation Medium: Growth medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

-

Alkaline Phosphatase (ALP) Activity Assay

This colorimetric assay quantifies the enzymatic activity of ALP.

-

Materials:

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Seed osteoprogenitor cells in a 96-well plate and culture until 80-90% confluent.

-

Treat cells with varying concentrations of this compound in osteogenic differentiation medium for 3-7 days. Include a vehicle control.

-

Wash cells with PBS and lyse with cell lysis buffer.

-

Add pNPP substrate solution to each well and incubate at 37°C.

-

Measure the absorbance at 405 nm at regular intervals.

-

Normalize ALP activity to total protein content determined by a BCA or Bradford assay.

-

In Vitro Osteoblast Differentiation and Mineralization Assay

This assay assesses the ability of this compound to induce the differentiation of osteoprogenitor cells into mature, mineralizing osteoblasts.

-

Materials:

-

Alizarin Red S (ARS) staining solution

-

4% paraformaldehyde (PFA) for cell fixation

-

24-well plates

-

-

Procedure:

-

Seed osteoprogenitor cells in 24-well plates.

-

Culture cells in osteogenic differentiation medium with or without this compound for 14-21 days, changing the medium every 2-3 days.

-

Wash cells with PBS and fix with 4% PFA.

-

Stain with Alizarin Red S solution to visualize calcium deposits.

-

Wash with deionized water and allow to air dry.

-

Quantify mineralization by extracting the ARS stain with cetylpyridinium chloride and measuring the absorbance at 562 nm.

-

Gene Expression Analysis

Quantitative reverse transcription PCR (qRT-PCR) is used to measure the expression of key osteogenic marker genes.

-

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., ALPL, RUNX2, SPP1, BGLAP) and a housekeeping gene (e.g., GAPDH).

-

-

Procedure:

-

Culture cells with this compound as described for the ALP assay.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using specific primers for the genes of interest.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

Conclusion

This compound represents a promising new class of orally active, bone anabolic agents. Its proposed mechanism of action via CDK8 inhibition and subsequent enhancement of ALPase activity in osteoblasts provides a strong rationale for its further development. The experimental protocols outlined in this guide offer a robust framework for the in vitro characterization of this compound and other potential osteogenic compounds. Further research is warranted to elucidate the precise downstream signaling events and to obtain detailed quantitative data on its efficacy in various preclinical models of bone disease.

References

In Vitro Activity of DS96432529 on Bone Marrow Stromal Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS96432529 is a novel, potent, and orally active small molecule identified as a bone anabolic agent.[1] Its mechanism of action is primarily attributed to the inhibition of Cyclin-Dependent Kinase 8 (CDK8), a component of the Mediator complex that regulates transcription.[1] By targeting CDK8, this compound acts as an enhancer of alkaline phosphatase (ALPase), a critical enzyme and early marker for osteoblast differentiation. This document provides a technical guide on the in vitro activity of this compound in bone marrow stromal cells (BMSCs), the progenitors of osteoblasts.

Mechanism of Action: CDK8 Inhibition in Osteogenesis

CDK8 has been identified as a negative regulator of osteoblast differentiation. Its inhibition in mesenchymal stem cells (MSCs), the population from which BMSCs are derived, has been shown to promote both chondrogenic and osteogenic potential. Pharmacological inhibition of CDK8 can enhance mineralization in vitro. Furthermore, CDK8 is implicated in controlling osteoclastogenesis through its expression in MSCs, suggesting a dual role in promoting bone formation and potentially reducing bone resorption.

The proposed mechanism involves the modulation of key signaling pathways and transcription factors essential for osteogenesis. By inhibiting CDK8, this compound likely alleviates the repressive effects of the CDK8-Mediator complex on osteogenic gene transcription. This leads to the enhanced expression of crucial proteins involved in bone formation.

Quantitative Data Summary

Quantitative data on the in vitro activity of this compound from the primary publication is not publicly available in detail. The following table represents a typical format for presenting such data, which would be populated with specific values from the full study.

| Assay | Cell Type | Parameter | This compound Value | Control Value |

| Alkaline Phosphatase (ALP) Activity | Human BMSCs | EC50 | [Data Not Available] | N/A |

| Mouse BMSCs | % Increase at x µM | [Data Not Available] | [Data Not Available] | |

| Mineralization Assay (Alizarin Red S) | Human BMSCs | % Increase in Calcium Deposition | [Data Not Available] | [Data Not Available] |

| Gene Expression (RT-qPCR) | Human BMSCs | Fold change (RUNX2) | [Data Not Available] | 1.0 |

| Human BMSCs | Fold change (SP7/Osterix) | [Data Not Available] | 1.0 | |

| Human BMSCs | Fold change (BGLAP/Osteocalcin) | [Data Not Unavailable] | 1.0 | |

| Cell Viability/Cytotoxicity | Human BMSCs | CC50 | [Data Not Available] | N/A |

Experimental Protocols

The detailed experimental protocols are presumed to be in the full scientific publication. The methodologies described below are standard procedures for the assays mentioned.

Bone Marrow Stromal Cell Culture

Primary human bone marrow stromal cells would be isolated from bone marrow aspirates and cultured in a suitable medium, such as α-MEM supplemented with fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin. The cells would be maintained in a humidified incubator at 37°C and 5% CO2.

Alkaline Phosphatase (ALP) Activity Assay

BMSCs would be seeded in multi-well plates and treated with varying concentrations of this compound in an osteogenic differentiation medium (containing ascorbic acid, β-glycerophosphate, and dexamethasone). After a specified incubation period (e.g., 7-14 days), the cells would be lysed, and the ALP activity in the lysate would be measured using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate. The absorbance would be read at 405 nm, and the results would be normalized to the total protein concentration.

Mineralization Assay (Alizarin Red S Staining)

To assess late-stage osteoblast differentiation, BMSCs would be cultured in an osteogenic medium with or without this compound for an extended period (e.g., 21-28 days). The cells would then be fixed and stained with Alizarin Red S, which specifically binds to calcium deposits in the extracellular matrix. The stained matrix can be quantified by dissolving the stain and measuring its absorbance.

Gene Expression Analysis (RT-qPCR)

BMSCs would be treated with this compound for various time points. Total RNA would be extracted, and cDNA would be synthesized. Quantitative real-time PCR (RT-qPCR) would be performed to measure the expression levels of key osteogenic marker genes, such as RUNX2, SP7 (Osterix), and BGLAP (Osteocalcin). Gene expression would be normalized to a housekeeping gene (e.g., GAPDH).

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

Caption: Proposed mechanism of this compound action in bone marrow stromal cells.

Caption: General workflow for in vitro evaluation of this compound.

References

An In-depth Technical Guide to the Anabolic Window of DS96432529

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "anabolic window" is not a formally established pharmacological term for DS96432529 in the available public literature. In this context, it is interpreted as the therapeutic window of opportunity during which the compound exerts its bone-building (anabolic) effects. The precise pharmacokinetic and pharmacodynamic data required to define a specific timeframe for this window for this compound are not publicly available. This guide synthesizes the current understanding of the compound's mechanism of action and the broader effects of CDK8 inhibition on bone biology.

Executive Summary

This compound is a potent and orally active small molecule that functions as a bone anabolic agent.[1] Developed by Daiichi Sankyo Co., Ltd., its mechanism of action is believed to be mediated through the inhibition of Cyclin-Dependent Kinase 8 (CDK8).[1] By targeting CDK8, this compound influences key signaling pathways that govern bone remodeling, leading to a net increase in bone formation. This document provides a comprehensive overview of the available data, focusing on the molecular pathways, experimental context, and the conceptual framework for its anabolic activity.

Quantitative Data Summary

Due to the limited public availability of preclinical data for this compound, this section summarizes the known effects and the broader context of CDK8 inhibitors on bone metabolism.

| Parameter | Observation | Compound Class/Reference |

| In Vitro Activity | Enhances Alkaline Phosphatase (ALPase) activity, an early marker of osteoblast differentiation. | Thieno[2,3-b]pyridine derivatives[2] |

| Mechanism of Action | Inhibition of CDK8. | This compound[1] |

| Effect on Osteoblasts | Promotes osteoblast mineralization. This is associated with increased ALPase activity and downregulation of osteopontin, a negative regulator of mineralization. | CDK8/19 inhibitors[3] |

| Effect on Osteoclasts | Suppresses osteoclast differentiation (osteoclastogenesis). This is mediated by the downregulation of Receptor Activator of Nuclear Factor κB (RANK). | CDK8/19 inhibitors[3] |

| In Vivo Efficacy | Orally administered thieno[2,3-b]pyridine derivatives have been shown to significantly improve areal bone mineral density (aBMD) in ovariectomized (OVX) rat models of osteoporosis. | Thieno[2,3-b]pyridine derivatives[2][4] |

| Synergistic Effects | Co-administration of this compound with alendronate or parathyroid hormone results in significant synergistic effects on bone formation. | This compound[1] |

Experimental Protocols

The following are detailed methodologies typical for the evaluation of bone anabolic agents in this class, based on related research.

1. In Vitro Osteoblast Differentiation and Mineralization Assay:

-

Cell Line: Mouse stromal ST2 cells or primary mesenchymal stem cells (MSCs).

-

Methodology:

-

Cells are cultured in an osteogenic differentiation medium (e.g., α-MEM supplemented with fetal bovine serum, ascorbic acid, and β-glycerophosphate).

-

The cells are treated with varying concentrations of the test compound (e.g., this compound).

-

Alkaline Phosphatase (ALP) Activity: After a set incubation period (e.g., 7-14 days), ALP activity is measured using a colorimetric assay with p-nitrophenyl phosphate as a substrate. The absorbance is read at 405 nm.

-

Mineralization Assay (Alizarin Red S Staining): After a longer incubation period (e.g., 21-28 days), the cell matrix is stained with Alizarin Red S to visualize calcium deposits. The stain is then extracted, and the absorbance is quantified to measure the extent of mineralization.

-

2. In Vitro Osteoclastogenesis Assay:

-

Cell Source: Bone marrow-derived macrophages (BMMs) from mice or rats.

-

Methodology:

-

BMMs are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and Receptor Activator of Nuclear Factor κB Ligand (RANKL) to induce osteoclast differentiation.

-

The cells are simultaneously treated with the test compound.

-

After 5-7 days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.

-

TRAP-positive multinucleated cells (containing three or more nuclei) are counted as mature osteoclasts.

-

3. In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis:

-

Animal Model: Adult female Sprague-Dawley or Wistar rats.

-

Methodology:

-

Rats undergo either a sham operation or bilateral ovariectomy to induce estrogen deficiency, which leads to bone loss.

-

After a recovery period, daily oral administration of the test compound or vehicle is initiated and continues for a specified duration (e.g., 6 weeks).

-

Bone Mineral Density (BMD) Measurement: Areal BMD of the femur and/or lumbar spine is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).

-

Micro-computed Tomography (µCT) Analysis: At the end of the study, femurs and/or tibias are harvested for high-resolution µCT analysis to evaluate bone microarchitecture (e.g., bone volume fraction, trabecular number, trabecular thickness, and trabecular separation).

-

Biochemical Markers: Serum levels of bone formation markers (e.g., P1NP) and bone resorption markers (e.g., CTX-1) are measured.

-

Signaling Pathways and Mechanisms of Action

1. Inhibition of CDK8 and its Downstream Effects:

This compound is proposed to function by inhibiting CDK8, a component of the Mediator complex that regulates gene transcription. This inhibition has a dual effect on bone remodeling: promoting bone formation by osteoblasts and suppressing bone resorption by osteoclasts.

Caption: High-level overview of this compound's dual action on bone cells.

2. CDK8's Role in Osteoclastogenesis:

Research indicates that CDK8 in mesenchymal stem cells plays a role in controlling osteoclast formation through the STAT1-RANKL axis.[5][6] By inhibiting CDK8, this compound likely downregulates this pathway, leading to reduced osteoclast activity.

Caption: Proposed pathway for CDK8 inhibition in suppressing osteoclast formation.

3. Experimental Workflow for Preclinical Evaluation:

The preclinical assessment of a novel bone anabolic agent like this compound typically follows a structured workflow from in vitro characterization to in vivo efficacy studies.

Caption: Standard preclinical workflow for evaluating a bone anabolic agent.

References

- 1. Discovery of 3-amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl}thieno[2,3-b]pyridine-2-carboxamide (this compound): A potent and orally active bone anabolic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclin-dependent kinase 8/19 inhibition suppresses osteoclastogenesis by downregulating RANK and promotes osteoblast mineralization and cancellous bone healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationship of 4-alkoxy-thieno[2,3-b]pyridine derivatives as potent alkaline phosphatase enhancers for osteoporosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of CDK8 in mesenchymal stem cells in controlling osteoclastogenesis and bone homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of CDK8 in mesenchymal stem cells in controlling osteoclastogenesis and bone homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for In Vivo Studies of DS96432529

Audience: Researchers, scientists, and drug development professionals.

Introduction

DS96432529 is an experimental, orally active small molecule identified as a potent bone anabolic agent. Its mechanism of action is believed to be mediated through the inhibition of Cyclin-Dependent Kinase 8 (CDK8).[1] By targeting CDK8, this compound has the potential to stimulate bone formation, making it a promising therapeutic candidate for osteoporosis and other conditions characterized by bone loss.[1] These application notes provide a detailed protocol for the in vivo evaluation of this compound in a preclinical model of postmenopausal osteoporosis.

Mechanism of Action: CDK8 Inhibition in Bone Homeostasis

Cyclin-Dependent Kinase 8 (CDK8) is a transcriptional regulator that plays a complex role in bone homeostasis.[2][3] Inhibition of CDK8 has been shown to promote the differentiation and mineralization of osteoblasts, the cells responsible for bone formation.[3] Additionally, CDK8 inhibition can suppress osteoclastogenesis, the process of bone resorption, by downregulating key signaling pathways such as RANKL.[3][4][5] This dual action of promoting bone formation while inhibiting bone resorption makes CDK8 an attractive target for anabolic therapies for bone diseases.[3][4][5]

References

- 1. Discovery of 3-amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl}thieno[2,3-b]pyridine-2-carboxamide (this compound): A potent and orally active bone anabolic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. Cyclin-dependent kinase 8/19 inhibition suppresses osteoclastogenesis by downregulating RANK and promotes osteoblast mineralization and cancellous bone healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of CDK8 in mesenchymal stem cells in controlling osteoclastogenesis and bone homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of CDK8 in mesenchymal stem cells in controlling osteoclastogenesis and bone homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dissolving DS96432529 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution of DS96432529, a potent and orally active bone anabolic agent that functions through the inhibition of Cyclin-Dependent Kinase 8 (CDK8), for use in in vitro cell culture assays. Adherence to this protocol is crucial to ensure compound stability, minimize solvent-induced cytotoxicity, and obtain reliable and reproducible experimental results.

Introduction

This compound is a small molecule inhibitor of CDK8, a key regulatory kinase involved in various cellular processes, including transcription and signal transduction. Due to its hydrophobic nature, this compound requires a specific dissolution procedure to ensure its bioavailability in aqueous cell culture media. This document outlines the recommended procedure for preparing stock solutions and subsequent working solutions for cell-based experiments.

Quantitative Data Summary

For consistent and accurate preparation of this compound solutions, refer to the following table for key quantitative data.

| Parameter | Value | Source |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO), Anhydrous | [1][2] |

| Recommended Stock Solution Concentration | 10 mM in DMSO | [1] |

| Solubility in DMSO | ≥ 2.5 mg/mL (approximately 6.61 mM) | [1][2] |

| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [1] |

| Recommended Final DMSO Concentration in Cell Culture | < 0.5% | [2][3][4] |

Experimental Protocols

This section provides a step-by-step methodology for the dissolution and preparation of this compound for cell culture applications.

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile, filtered pipette tips

-

Vortex mixer

-

Cell culture medium, pre-warmed to 37°C

-

Sterile serological pipettes

Preparation of 10 mM Stock Solution in DMSO

-

Calculate the required mass of this compound. The molecular weight of this compound is 378.49 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 0.3785 mg of this compound.

-

Aliquot the powder. In a sterile microcentrifuge tube, carefully weigh the calculated amount of this compound powder.

-

Add DMSO. Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolve the compound. Vortex the tube vigorously until the powder is completely dissolved, resulting in a clear solution. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

-

Aliquot and store. Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months) in sealed, light-protected containers.[1]

Preparation of Working Solutions in Cell Culture Medium

To minimize precipitation and DMSO-induced cytotoxicity, a serial dilution method is recommended when preparing the final working solutions in your cell culture medium. The final concentration of DMSO in the cell culture should not exceed 0.5%.[2][3][4]

Example: Preparation of a 10 µM working solution:

-

Prepare an intermediate dilution. Thaw a single aliquot of the 10 mM this compound stock solution. In a sterile tube, dilute the 10 mM stock solution 1:100 in pre-warmed (37°C) cell culture medium to create a 100 µM intermediate solution. To do this, add 2 µL of the 10 mM stock to 198 µL of medium. Mix gently by pipetting.

-

Prepare the final working solution. Further dilute the 100 µM intermediate solution 1:10 in pre-warmed cell culture medium to achieve the final 10 µM working concentration. For example, add 100 µL of the 100 µM solution to 900 µL of medium. The final DMSO concentration in this working solution will be 0.1%.

-

Vehicle Control. It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound being tested.

Visualizations

Signaling Pathway of CDK8 Inhibition

Caption: Inhibition of CDK8 by this compound modulates gene transcription.

Experimental Workflow for Dissolving this compound

Caption: Workflow for preparing this compound solutions for cell culture.

References

Application Notes and Protocols for DS96432529 in Rodent Models of Osteoporosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS96432529 is a potent and orally active small molecule with bone anabolic properties, making it a promising candidate for osteoporosis treatment. Its mechanism of action is believed to be mediated through the inhibition of Cyclin-Dependent Kinase 8 (CDK8)[1]. These application notes provide a recommended dosage and detailed protocols for the use of this compound in preclinical rodent models of osteoporosis, based on available data for similar CDK8 inhibitors. The provided experimental designs are intended to guide researchers in evaluating the efficacy of this compound in promoting bone formation and preventing bone loss.

Recommended Dosage for Rodent Models

While specific dosage studies for this compound in osteoporosis models are not publicly available, research on other orally active CDK8 inhibitors in rodent models of bone disorders provides a strong basis for a recommended starting dose. Studies on the CDK8 inhibitors KY-273 and KY-065 have demonstrated efficacy in bone-related rodent models at a dosage of 10 mg/kg/day, administered orally[2][3]. Therefore, a starting dose of 10 mg/kg/day is recommended for this compound in both rat and mouse models of osteoporosis. Dose-response studies are recommended to determine the optimal therapeutic dosage for specific experimental conditions.

Table 1: Recommended Starting Dosage and Administration Route

| Compound | Animal Model | Recommended Starting Dose | Route of Administration | Frequency |

| This compound | Rat/Mouse | 10 mg/kg | Oral gavage | Once daily |

Experimental Protocols

Ovariectomy (OVX)-Induced Osteoporosis Model in Rats

The ovariectomy model in rats is a widely accepted preclinical model for postmenopausal osteoporosis.

Protocol:

-

Animal Model: Female Sprague-Dawley or Wistar rats, 12-16 weeks old.

-

Acclimatization: Acclimatize animals for at least one week before the experiment.

-

Ovariectomy:

-

Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Make a dorsal midline incision to expose the ovaries.

-

Ligate the ovarian blood vessels and fallopian tubes, and then resect the ovaries.

-

Suture the muscle and skin layers.

-

A sham operation, where the ovaries are exposed but not removed, should be performed on the control group.

-

-

Post-operative Care: Administer analgesics as required and monitor the animals for recovery.

-

Treatment Initiation: Begin oral administration of this compound (or vehicle control) two weeks post-surgery to allow for the onset of bone loss.

-

Dosing: Administer this compound at 10 mg/kg/day via oral gavage for a period of 8-12 weeks. The vehicle control group should receive the same volume of the vehicle solution.

-

Outcome Assessment: At the end of the treatment period, euthanize the animals and collect femurs and lumbar vertebrae for analysis.

-

Micro-computed tomography (µCT): To analyze bone microarchitecture (e.g., bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp)).

-

Histomorphometry: To assess cellular activity (e.g., osteoblast and osteoclast number, bone formation rate).

-

Biomechanical testing: To determine bone strength (e.g., three-point bending test of the femur).

-

Serum biomarkers: To measure markers of bone turnover (e.g., P1NP for bone formation and CTX-I for bone resorption).

-

Table 2: Key Parameters for Ovariectomy-Induced Osteoporosis Model

| Parameter | Description |

| Animal | Female Sprague-Dawley or Wistar rats (12-16 weeks) |

| Model Induction | Bilateral ovariectomy |

| Treatment Start | 2 weeks post-OVX |

| This compound Dose | 10 mg/kg/day (oral) |

| Treatment Duration | 8-12 weeks |

| Primary Endpoints | µCT analysis of femur and vertebra, biomechanical testing |

Age-Related Osteoporosis Model in Mice

This model is relevant for studying the effects of this compound on bone loss that occurs with aging.

Protocol:

-

Animal Model: C57BL/6 mice, 12-18 months old.

-

Acclimatization: Acclimatize animals for at least one week before the experiment.

-

Treatment Groups:

-

Vehicle control group.

-

This compound treatment group.

-

-

Dosing: Administer this compound at 10 mg/kg/day via oral gavage for 12-16 weeks.

-

Outcome Assessment: Similar to the OVX model, collect and analyze femurs and vertebrae using µCT, histomorphometry, biomechanical testing, and serum biomarker analysis.

Formulation of this compound for Oral Administration

This compound can be formulated for oral gavage as follows:

-

Vehicle: A common vehicle for oral administration of hydrophobic compounds is a solution of 0.5% (w/v) carboxymethyl cellulose (CMC) in sterile water.

-

Preparation:

-

Weigh the required amount of this compound.

-

Prepare a 0.5% CMC solution.

-

Suspend the this compound powder in the 0.5% CMC solution.

-

Vortex or sonicate the suspension to ensure homogeneity before each administration.

-

Visualizations

Signaling Pathway of this compound in Bone Formation

Caption: Proposed signaling pathway of this compound in promoting bone formation.

Experimental Workflow for Ovariectomy-Induced Osteoporosis Study

Caption: Workflow for evaluating this compound in an OVX rat model.

References

- 1. Discovery of 3-amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl}thieno[2,3-b]pyridine-2-carboxamide (this compound): A potent and orally active bone anabolic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CDK8 inhibitor KY-065 rescues skeletal abnormalities in achondroplasia model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Osteoblastgenic and Osteogenic Effects of KY-273 with CDK8/19 Inhibitory Activity in Bone Marrow Mesenchymal Stem Cells and Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for DS96432529 and Alendronate Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale and a representative protocol for the combination therapy of DS96432529 and alendronate for the treatment of osteoporosis. This document details the mechanisms of action of both compounds, the synergistic potential of their combination, and a generalized experimental protocol for preclinical evaluation in an ovariectomized rat model of postmenopausal osteoporosis.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Current therapeutic strategies primarily focus on either inhibiting bone resorption or stimulating bone formation. A combination therapy that simultaneously achieves both of these objectives holds significant promise for enhanced efficacy in treating osteoporosis.

This compound is a potent and orally active bone anabolic agent.[1][2][3][4] Its mechanism of action is believed to be mediated through the inhibition of Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator.[1][5] Inhibition of CDK8 promotes osteoblast differentiation and bone formation.

Alendronate is a nitrogen-containing bisphosphonate that is widely used for the treatment of osteoporosis. It is a potent inhibitor of osteoclast-mediated bone resorption. Alendronate adheres to hydroxyapatite in the bone matrix and is taken up by osteoclasts, where it inhibits farnesyl pyrophosphate synthase, an enzyme in the mevalonate pathway. This disruption of the mevalonate pathway impairs osteoclast function and induces apoptosis, leading to a decrease in bone resorption.

The combination of this compound and alendronate offers a synergistic approach to osteoporosis treatment by concurrently stimulating bone formation and inhibiting bone resorption. Preclinical studies have suggested that the co-administration of these two agents results in a greater increase in bone mass and strength than either agent alone.[1]

Signaling Pathways and Mechanism of Action

The synergistic effect of this compound and alendronate stems from their distinct and complementary mechanisms of action on bone remodeling.

Experimental Protocols

The following is a representative protocol for evaluating the combination therapy of this compound and alendronate in an ovariectomized (OVX) rat model of postmenopausal osteoporosis.

3.1. Ovariectomized Rat Model of Osteoporosis

-

Animals: Female Sprague-Dawley rats (12-16 weeks old, 250-300g) are commonly used.

-

Acclimation: Animals are acclimated for at least one week prior to the study with access to standard chow and water ad libitum.

-

Surgical Procedure:

-

Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Perform bilateral ovariectomy through a dorsal midline incision.

-